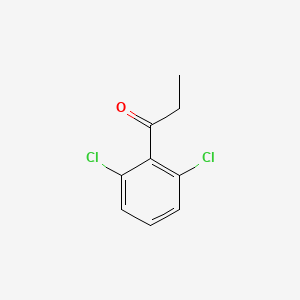

1-(2,6-Dichlorophenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSKLVVLACKLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 1-(2,6-Dichlorophenyl)propan-1-one

An In-depth Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-one

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No. 1261792-92-0) is a halogenated aromatic ketone of significant interest to the chemical and pharmaceutical research communities.[1] While not an active pharmaceutical ingredient (API) itself, its structural motifs are present in a variety of biologically active molecules. The 2,6-dichlorophenyl group, in particular, is a critical component in a new generation of agents targeting the central nervous system.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in drug discovery and development.

The strategic placement of chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and steric profile, making it a valuable precursor for creating complex molecular architectures with tailored pharmacological activities. Understanding the core characteristics of this compound is therefore essential for researchers aiming to leverage its synthetic potential.

Section 1: Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and suitability for various synthetic transformations.

Molecular Structure

This compound consists of a propan-1-one group attached to a benzene ring that is substituted with two chlorine atoms at the 2 and 6 positions. The steric hindrance imposed by the two ortho-positioned chlorine atoms can influence the conformation of the propanone side chain relative to the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is limited in public literature. The following table summarizes known and predicted properties.

| Property | Value | Source |

| CAS Number | 1261792-92-0 | [1] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Boiling Point | 227.8 ± 20.0 °C | Predicted[1] |

| Density | 1.258 ± 0.06 g/cm³ | Predicted |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Predicted Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and informative.

-

Aromatic Region: The three protons on the dichlorophenyl ring should appear as a multiplet system. Specifically, one triplet and one doublet (which may appear as a multiplet due to second-order effects) would be expected in the range of δ 7.2-7.5 ppm.

-

Aliphatic Region: The ethyl group of the propanone side chain will produce two distinct signals: a quartet around δ 2.8-3.1 ppm corresponding to the methylene (-CH₂-) group adjacent to the carbonyl, and a triplet around δ 1.1-1.3 ppm for the terminal methyl (-CH₃) group.[3]

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 7 unique carbon signals.[4]

-

Carbonyl Carbon: A characteristic peak for the ketone carbonyl (C=O) is expected in the downfield region, typically δ 195-205 ppm.

-

Aromatic Carbons: Six signals would correspond to the aromatic carbons. The two carbons bearing chlorine atoms (C-Cl) will be shifted downfield. The quaternary carbon attached to the acyl group will also be distinct. The remaining C-H carbons will appear in the typical aromatic range of δ 120-140 ppm.

-

Aliphatic Carbons: Two signals will be present for the ethyl group: one for the methylene carbon (-CH₂) around δ 30-40 ppm and one for the methyl carbon (-CH₃) around δ 8-15 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected between 1680-1700 cm⁻¹. Additional bands corresponding to C-Cl stretches (typically 600-800 cm⁻¹) and aromatic C=C and C-H stretches will also be present.[3]

-

Mass Spectrometry (Electron Ionization): The mass spectrum should show a molecular ion peak (M⁺) at m/z 202. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the M⁺ peak, and the M+4 peak (from two ³⁷Cl) will be about 10% of the M⁺ peak. Key fragmentation pathways would likely involve the loss of the ethyl group (M-29) and cleavage at the acyl C-C bond.

Section 2: Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride.[5][6]

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] The key steps involve:

-

Generation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the propanoyl chloride, leading to the formation of a highly reactive propanoylium cation (CH₃CH₂CO⁺).

-

Electrophilic Attack: The electron-rich π-system of the dichlorobenzene ring attacks the electrophilic propanoylium cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Substrate Reactivity: 1,3-Dichlorobenzene is an electron-deactivated aromatic compound due to the inductive electron-withdrawing effect of the two chlorine atoms. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophilic attack compared to benzene.[7]

-

Catalyst Selection: To overcome the reduced reactivity of the substrate, a potent Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) is required in stoichiometric amounts. Weaker catalysts may result in low conversion or require harsh reaction conditions (e.g., high temperatures).[7]

-

Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used. It must be anhydrous, as any moisture will react with and deactivate the AlCl₃ catalyst.[7]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution relies on the strict adherence to anhydrous conditions to maintain catalyst activity.

-

Glassware and Atmosphere Preparation:

-

All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be thoroughly flame-dried or oven-dried to remove all traces of moisture.

-

Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

-

Reagent Charging:

-

To the reaction flask, charge anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).

-

Cool the resulting suspension to 0 °C in an ice-water bath with continuous stirring.

-

-

Formation of Acylium Ion Complex:

-

Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. A mild exotherm may be observed. Stir the mixture for 15-20 minutes at 0 °C to ensure the complete formation of the acylium ion-catalyst complex.

-

-

Addition of Dichlorobenzene:

-

Add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir at room temperature for 2-4 hours, or until the reaction is deemed complete by monitoring with an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

-

Reaction Quench and Work-up:

-

Carefully and slowly pour the reaction mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Section 3: Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a synthetic intermediate for creating high-value pharmaceutical compounds. The 2,6-dichlorophenyl moiety is a known pharmacophore that imparts specific properties to drug candidates.

A Precursor to Key Pharmaceutical Intermediates

Halogenated aromatic compounds are prevalent in pharmaceuticals, with chlorine-containing drugs representing a significant portion of FDA-approved medicines.[8] The chlorine atoms can enhance metabolic stability, improve membrane permeability, and provide key binding interactions with protein targets.

A prominent example highlighting the importance of this structural class is the synthesis of LY3154207 (Mevidalen) , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[2][9][10] A critical building block for LY3154207 is 2-(2,6-dichlorophenyl)acetic acid .[11] While not a direct conversion, synthetic pathways can be envisioned where this compound could be transformed into this acid or other valuable derivatives through reactions such as the Willgerodt-Kindler reaction or haloform reaction followed by further modifications.

Role as a Scaffold in Medicinal Chemistry

Beyond specific targets, this compound serves as a versatile scaffold for library synthesis in drug discovery programs. The ketone functionality is a synthetic handle that allows for a wide array of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine side chains, creating libraries of compounds for screening.

-

Aldol Condensations: To build larger, more complex carbon skeletons.

-

Reduction to Alcohols: The resulting secondary alcohol, 1-(2,6-dichlorophenyl)propan-1-ol, can be used in ether or ester synthesis.[12]

These transformations enable medicinal chemists to systematically explore the structure-activity relationship (SAR) around the 2,6-dichlorophenyl core, optimizing for potency, selectivity, and pharmacokinetic properties.

Section 4: Safety and Handling

As a laboratory chemical with limited publicly available toxicological data, this compound should be handled with care, following standard good laboratory practices. Hazard information for isomeric compounds, such as 1-(3,5-dichlorophenyl)propan-1-one, indicates potential risks.[13]

-

GHS Hazard Classification (Predicted):

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

In case of exposure, seek immediate medical attention. Consult a full Safety Data Sheet (SDS) from the supplier before use.

References

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation. A Level Chemistry Revision Notes. [Link]

-

F. Solis. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

-

PubChem. (n.d.). 1-(2,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

Wiley Science Solutions. (n.d.). Wiley SmartSpectra Vapor Phase IR Database Collection. [Link]

-

Ohta, H., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5985. [Link]

-

Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. [Link]

-

Taleb, A., & Josil, P. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

-

MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. [Link]

-

University of Puget Sound. (n.d.). 1H-NMR Chemical Shifts. [Link]

-

Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent... ResearchGate. [Link]

-

PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 2,6-Dichloroacetophenone. NIST WebBook. [Link]

-

Wińska, K., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

-

Chem Player. (2021, January 9). 1,3-dichlorobenzene synthesis [Video]. YouTube. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. [Link]

-

Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

- Google Patents. (n.d.). Method for synthesizing m-dichlorobenzene.

-

Martins, C. H., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

El-Nagger, A. M., et al. (1997). Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates. PubMed. [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-163. [Link]

-

ProteomeXchange. (n.d.). Dataset PXD000596. [Link]

Sources

- 1. This compound CAS#: 1261792-92-0 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. scispace.com [scispace.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(2,6-dichlorophenyl)propan-1-ol | 835925-30-9 [m.chemicalbook.com]

- 13. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-one for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 1-(2,6-Dichlorophenyl)propan-1-one. This document will cover its fundamental chemical identity, including its CAS number and synonyms, alongside a detailed exploration of its synthesis, applications, and essential safety protocols. The information presented herein is curated to support and enhance your research and development activities.

Part 1: Core Compound Identification

Precise identification of chemical compounds is the bedrock of scientific research and development. This section provides the essential identifiers for this compound.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 1261792-92-0 to this compound.[1] This unique numerical identifier is universally recognized and essential for unambiguous database searches, procurement, and regulatory documentation.

Synonyms

In scientific literature and commercial listings, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive information retrieval.

Table 1: Synonyms and Related Compounds

| Name | CAS Number | Relationship |

| 2',6'-Dichloropropiophenone | Not explicitly found | Synonym |

| Propiophenone, 2',6'-dichloro- | Not explicitly found | Synonym |

| 1-(2,6-dichlorophenyl)propan-2-one | 93457-06-8 | Isomer[2][3] |

| 1-(2,3-Dichlorophenyl)propan-1-one | 213382-05-9 | Isomer[4] |

| 1-(3,5-Dichlorophenyl)propan-1-one | 92821-92-6 | Isomer[5][6] |

| 2',6'-Dichloroacetophenone | 2040-05-3 | Related Compound[7][8][9] |

Part 2: Scientific Integrity and Logical Application

As a Senior Application Scientist, it is imperative to ground our work in robust scientific principles. This section details the synthesis and rationale behind the use of this compound in a research context.

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation. The following protocol is designed to be self-validating, with clear checkpoints and explanations for each step.

Expertise & Experience: The success of the Friedel-Crafts acylation is highly dependent on the purity of reagents and the exclusion of moisture, which can deactivate the Lewis acid catalyst. Anhydrous conditions are therefore critical.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dichlorobenzene

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dichlorobenzene in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Catalyst Addition: Cool the solution to 0°C using an ice bath and slowly add anhydrous AlCl₃. Causality: The Lewis acid catalyst polarizes the acyl chloride, making it a more reactive electrophile.

-

Acylating Agent Addition: Add a solution of propanoyl chloride in anhydrous DCM dropwise from the addition funnel. Maintain the temperature at 0°C to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for visual confirmation of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to the workup.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Workflow Diagram:

Caption: Step-by-step synthesis workflow for this compound.

Authoritative Grounding & Mechanistic Claims

The 2,6-dichlorophenyl structural motif is prevalent in many pharmacologically active compounds. The steric hindrance provided by the two chlorine atoms in the ortho positions can significantly influence the molecule's conformation and its interaction with biological targets. This substitution pattern is often employed to enhance selectivity or metabolic stability.

Applications in Drug Development:

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality is a key reactive handle for various chemical transformations:

-

Reductive Amination: To introduce nitrogen-containing functional groups, which are crucial for the biological activity of many drugs.

-

Aldol Condensation: To form carbon-carbon bonds and build larger molecular scaffolds.

-

Grignard Reactions: To introduce a wide range of alkyl or aryl substituents.

Logical Relationship Diagram:

Caption: Synthetic pathways originating from this compound.

References

-

PubChem. 1-(2,6-dichlorophenyl)propan-2-one. [Link]

-

PubChem. 1-(2,3-Dichlorophenyl)propan-1-one. [Link]

-

PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. [Link]

-

Cheméo. Chemical Properties of 2,6-Dichloroacetophenone (CAS 2040-05-3). [Link]

Sources

- 1. This compound CAS#: 1261792-92-0 [m.chemicalbook.com]

- 2. 93457-06-8|1-(2,6-Dichlorophenyl)propan-2-one|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-(2,6-dichlorophenyl)propan-2-one (C9H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(2,3-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 22173184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloroacetophenone (CAS 2040-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2',6'-Dichloroacetophenone, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. 2′,6′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2',6'-Dichloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Identity and Calculated Properties

A precise understanding of a compound begins with its fundamental molecular identity. For 2',6'-dichloropropiophenone, these core attributes form the basis for all subsequent experimental and predictive analysis.

-

IUPAC Name: 1-(2,6-dichlorophenyl)propan-1-one

-

Molecular Formula: C₉H₈Cl₂O

-

Synonyms: 2',6'-Dichlorophenyl ethyl ketone

The molecular structure, featuring a propiophenone core with two chlorine atoms ortho to the carbonyl group on the phenyl ring, dictates its chemical reactivity and physical behavior. Steric hindrance from the ortho-chlorine atoms can influence the conformation and reactivity of the carbonyl group.

| Property | Value | Source |

| Molecular Weight | 203.06 g/mol | Computed |

| Monoisotopic Mass | 201.99522 Da | Computed |

| SMILES | CCC(=O)C1=C(C=CC=C1Cl)Cl | OEChem |

| InChI Key | Not Available |

Predicted Physicochemical Properties and Analog Comparison

While specific experimental data for 2',6'-dichloropropiophenone is sparse, we can infer its likely properties by examining structurally similar compounds. The closest, well-documented analogue is 2',6'-dichloroacetophenone (CAS: 2040-05-3), which differs only by a methyl group instead of an ethyl group.[1]

| Property | Predicted Value / State for 2',6'-Dichloropropiophenone | Comparative Data: 2',6'-Dichloroacetophenone | Reference |

| Appearance | White to off-white or dark yellow solid | Solid | [2] |

| Melting Point (°C) | Expected to be slightly different from its analogue | 37-41 | |

| Boiling Point (°C) | Expected to be higher than its analogue | 80-84 (at reduced pressure) | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Chloroform) | Sparingly soluble in water, soluble in organic solvents | [3][4] |

The addition of a methylene group in the ethyl chain of the propiophenone is expected to slightly increase the melting and boiling points due to increased molecular weight and van der Waals forces, while maintaining similar solubility characteristics.

A Protocol for Comprehensive Characterization

For a compound with limited documentation, establishing a validated analytical workflow is paramount. This section provides the methodologies to confirm the identity, purity, and physical properties of a 2',6'-dichloropropiophenone sample. This workflow represents a self-validating system, where each step confirms and builds upon the last.

Caption: Workflow for the comprehensive characterization of 2',6'-dichloropropiophenone.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Rationale: FT-IR is a rapid, non-destructive technique to confirm the presence of key functional groups. The spectrum will validate the presence of the carbonyl group, aromatic ring, and carbon-chlorine bonds.

Protocol:

-

Prepare the sample as a KBr pellet or as a thin film from a volatile solvent (e.g., methylene chloride) on a salt plate.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

Expected Characteristic Peaks:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

~1700 cm⁻¹: A strong C=O (carbonyl) stretching band. The exact position may be slightly shifted due to conjugation and electronic effects of the chlorine atoms.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching bands.

-

~800-600 cm⁻¹: C-Cl stretching bands.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of the molecule. ¹H NMR will confirm the ethyl group and the substitution pattern of the aromatic ring, while ¹³C NMR will identify all unique carbon environments.

Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5][6]

-

Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[7]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Triplet (~1.2 ppm, 3H): The -CH₃ protons of the ethyl group, split by the adjacent -CH₂- group.

-

Quartet (~3.0 ppm, 2H): The -CH₂- protons of the ethyl group, split by the adjacent -CH₃ group.

-

Multiplet (~7.3-7.5 ppm, 3H): The three protons on the dichlorophenyl ring. The specific splitting pattern will depend on the coupling constants between them.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~200 ppm: Carbonyl carbon (C=O).

-

~130-140 ppm: Aromatic carbons, including the two carbons bonded to chlorine.

-

~30-35 ppm: Methylene carbon (-CH₂-).

-

~8-12 ppm: Methyl carbon (-CH₃).

Caption: Predicted ¹H NMR coupling relationships in 2',6'-dichloropropiophenone.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The isotopic signature of chlorine is a key validation point.

Protocol:

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for purity analysis or direct infusion for high-resolution analysis.

-

Use Electron Ionization (EI) to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) for molecular ion confirmation.

-

Analyze the resulting mass spectrum.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak at m/z ≈ 202.

-

Isotopic Pattern: Due to the two chlorine atoms (³⁵Cl and ³⁷Cl), a characteristic pattern will be observed for the molecular ion and any chlorine-containing fragments. The pattern will show peaks at M (relative intensity 100%), M+2 (relative intensity ~65%), and M+4 (relative intensity ~10%).[8]

-

Key Fragments: Expect fragmentation corresponding to the loss of the ethyl group ([M-29]⁺) or the entire propanoyl group.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2',6'-dichloropropiophenone is not widely available, prudent laboratory practice dictates handling it based on the known hazards of similar chlorinated aromatic ketones.[2][10][11]

-

Hazard Classifications: Expected to be harmful if swallowed or in contact with skin, and to cause skin and serious eye irritation.[11] May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12]

-

First Aid:

-

Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[10]

Potential Applications in Research

Halogenated propiophenones are valuable intermediates in organic synthesis. The presence of the chlorine atoms and the ketone functionality allows for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: The dichlorophenyl motif is present in several active pharmaceutical ingredients. This compound could serve as a building block for novel drug candidates.[13]

-

Materials Science: The aromatic and polar nature of the molecule suggests potential use in the synthesis of specialized polymers or organic semiconductors where electronic properties can be tuned by the halogen substituents.[4]

-

Agrochemicals: Chlorinated aromatic compounds are frequently used as precursors in the development of pesticides and herbicides.[14]

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Cheméo. (n.d.). 2,6-Dichloroacetophenone. [Link]

-

National Center for Biotechnology Information. (n.d.). 2',4'-Dichloropropiophenone. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2,6-Dichloroacetophenone. NIST Chemistry WebBook. [Link]

-

Muby Chemicals. (n.d.). 2,6-Dichlorophenol Manufacturers. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 2,6-Dichloroacetophenone. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichlorophenol. PubChem Compound Database. [Link]

-

Defense Technical Information Center (DTIC). (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. [Link]

-

ZCPC. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. [Link]

-

European Patent Office. (2002). Production method of a 2,6-dichlorophenol compound. [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. [Link]

-

University of Calgary. (n.d.). Sample IR spectra. [Link]

Sources

- 1. 2,6-Dichloroacetophenone [webbook.nist.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2,6-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Can 2,6 - Dichloropurine be used in the field of materials science? - Blog - Keyingchem [keyingchemical.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. eurisotop.com [eurisotop.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 2,6-Dichloroacetophenone [webbook.nist.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2,6-Dichlorophenyl)propan-1-one in Organic Solvents

Foreword: The Imperative of Solubility Profiling in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the fundamental physicochemical properties that dictate the success or failure of a potential drug, solubility stands as a critical gatekeeper.[1][2] Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and ultimately lead to the termination of otherwise promising candidates.[3][4] Therefore, a comprehensive understanding of a compound's solubility profile across a range of relevant organic solvents is not merely a data-gathering exercise; it is a foundational pillar of strategic drug development.[5][6][7] This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to meticulously determine and interpret the solubility profile of 1-(2,6-dichlorophenyl)propan-1-one, a compound of interest in medicinal chemistry.

Understanding the Molecule: this compound

Before delving into experimental protocols, a brief analysis of the target molecule is essential to anticipate its solubility behavior. This compound possesses a molecular formula of C9H8Cl2O and a molecular weight of approximately 203.07 g/mol .[8][9] Key structural features include a dichlorinated phenyl ring, which imparts significant hydrophobicity and rigidity, and a propan-1-one side chain containing a polar carbonyl group. The steric hindrance from the two chlorine atoms in the ortho positions can influence intermolecular interactions. The presence of both nonpolar (dichlorophenyl ring) and polar (carbonyl group) moieties suggests that its solubility will be highly dependent on the specific nature of the organic solvent.

The Theoretical Underpinnings of Solubility: A Primer

The principle of "like dissolves like" serves as a useful initial guide for predicting solubility.[10] This concept is more formally described by thermodynamic models and parameters such as Hansen Solubility Parameters (HSP).[11][12] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar. While a full HSP determination for this compound is beyond the scope of this guide, understanding this principle helps in selecting a diverse and informative panel of organic solvents for experimental testing.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for determining the equilibrium or thermodynamic solubility of this compound. This method, often referred to as the "shake-flask" method, is considered a gold standard for its accuracy and reliability.[13]

Materials and Reagents

-

This compound (high purity, >98%)

-

A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Calibrated analytical balance

-

Vials with Teflon-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Stock Standards for HPLC Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

Into separate vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter compatible with the solvent. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

-

Data Analysis:

-

Using the peak area from the sample analysis and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature.

-

Presentation and Interpretation of Solubility Data

The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 1: Exemplary Solubility Profile of this compound at 25 °C

| Organic Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Nonpolar Aliphatic | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar Aromatic | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | 3.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | Ketone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | Protic Alcohol | 5.2 | [Experimental Value] | [Calculated Value] |

| Methanol | Protic Alcohol | 6.6 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 7.2 | [Experimental Value] | [Calculated Value] |

Interpreting the Results:

The solubility data should be analyzed in the context of the solvent's physicochemical properties.

-

Polarity: It is anticipated that the solubility of this compound will be low in highly nonpolar solvents like hexane due to the presence of the polar carbonyl group. As the solvent polarity increases, the solubility is expected to increase. Solvents like ethyl acetate and acetone, which have moderate polarity and can act as hydrogen bond acceptors for any potential interactions, are likely to be good solvents.

-

Hydrogen Bonding: The molecule itself does not have strong hydrogen bond donating capabilities. However, its carbonyl oxygen can act as a hydrogen bond acceptor. Therefore, protic solvents like ethanol and methanol, which can donate hydrogen bonds, may exhibit good solvating power.

-

Specific Interactions: The dichlorophenyl ring can participate in π-π stacking interactions, which might enhance solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination of the solubility profile of this compound in organic solvents. By following the detailed protocol and carefully interpreting the results, researchers can gain crucial insights into the physicochemical properties of this compound. This knowledge is invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and making informed decisions in the drug discovery and development pipeline.[2][3] Further studies could explore the temperature dependence of solubility, which can be described by the van't Hoff equation, providing additional thermodynamic insights into the dissolution process.[13]

References

- Predicting solubility curves via a thermodynamic cycle and machine learning. (2025, March 24). Vertex AI Search.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).

- Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal.

- Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). PubMed.

- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (2025, August 6). ChemRxiv.

- This compound. ChemicalBook.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- Hansen Solubility Parameter System. DuPont.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22).

- Hansen solubility parameter. Wikipedia.

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024, February 22).

- 2,3-dibromo-1-(2,6-dichlorophenyl)propan-1-one. MilliporeSigma.

- 1-(2,6-dichlorophenyl)propan-1-ol. ChemicalBook.

- 1-(2,5-Dichlorophenyl)propan-1-one. PubChem.

- 1-(2,3-Dichlorophenyl)propan-1-one. PubChem.

- Solubility D

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. (2019, September 18).

- 93457-06-8|1-(2,6-Dichlorophenyl)propan-2-one. BLDpharm.

- SOLUBILITY D

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. This compound CAS#: 1261792-92-0 [m.chemicalbook.com]

- 9. 1-(2,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 20642363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.ws [chem.ws]

- 11. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety Deep Dive on 1-(2,6-Dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, a myriad of novel molecules are handled daily. Among these is 1-(2,6-Dichlorophenyl)propan-1-one, a compound that, while not extensively characterized in publicly available safety literature, warrants a thorough and proactive safety assessment due to its chemical structure and relationship to other well-documented chlorinated aromatic ketones. This guide, therefore, serves as an in-depth technical resource, synthesizing available data from closely related analogs and established chemical principles to provide a robust framework for its safe handling, use, and disposal.

Unveiling the Profile: Physicochemical Characteristics

Understanding the fundamental physical and chemical properties of a substance is the bedrock of a comprehensive safety evaluation. For this compound, the following data has been compiled from available chemical literature.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Boiling Point (Predicted) | 227.8 ± 20.0 °C | [1] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [1] |

Note: Predicted values are computational estimates and should be used as a guide.

The presence of the dichlorinated phenyl ring and the ketone functional group are key determinants of its reactivity and toxicological profile. The chlorine atoms, being electron-withdrawing, can influence the reactivity of the aromatic ring and the adjacent carbonyl group.

The Synthetic Context: Formation and Potential Impurities

While a standardized, large-scale synthesis for this compound is not widely published, its formation can be anticipated through several established synthetic routes in organic chemistry. One plausible pathway is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride.

Caption: Plausible synthetic route to this compound.

Given this potential synthetic route, researchers should be aware of possible impurities, including unreacted starting materials, regioisomers (e.g., 1-(2,4-dichlorophenyl)propan-1-one), and residual catalyst. The presence of such impurities can alter the toxicological and reactivity profile of the substance.

Furthermore, this compound may arise as an intermediate or a metabolite in the synthesis of more complex molecules. For instance, related structures are integral to the development of pharmacologically active compounds, such as dopamine D1 receptor positive allosteric modulators[2][3][4].

Hazard Identification: A Data-Driven Inference

A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. However, by examining the hazard profiles of its close isomers, 1-(2,5-Dichlorophenyl)propan-1-one and 1-(3,5-Dichlorophenyl)propan-1-one, a reliable estimation of its potential hazards can be constructed[5][6].

Inferred GHS Hazard Classifications:

| Hazard Class | Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

These classifications suggest that this compound should be handled with a significant degree of caution.

Caption: Inferred primary hazards of this compound.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with a compound with an inferred hazard profile. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

4.1. Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

4.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

4.3. Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Emergency Procedures: A Blueprint for Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.

5.1. Spills:

-

Evacuate: Immediately evacuate the affected area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

5.2. First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Storage and Disposal: Ensuring Long-Term Safety

6.1. Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

6.2. Disposal:

-

Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain or in the general trash.

Conclusion: A Commitment to Informed Safety

References

-

1-(2,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 20642363 - PubChem. [Link]

-

1-(3,5-Dichlorophenyl)propan-1-one - PubChem. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Safety Data Sheet: 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one - Chemos GmbH&Co.KG. [Link]

- CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. [Link]

-

1-(2,3-Dichlorophenyl)propan-1-one - PubChem. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - ACS Publications. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. [Link]

Sources

- 1. This compound CAS#: 1261792-92-0 [m.chemicalbook.com]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 20642363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of 2,6-Dichlorophenyl Propanone Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of 1-(2,6-dichlorophenyl)propan-2-one and its derivatives. These molecules serve as critical intermediates in the synthesis of pharmacophores (e.g., ketamine analogs, agrochemicals). Their stability is governed by a unique interplay between Steric Inhibition of Resonance (SIR) caused by the ortho-chloro substituents and strong inductive electron-withdrawal . This guide details the structural determinants of stability, degradation pathways, and validated protocols for stress testing in drug development, adhering to ICH Q1A(R2) standards.

Structural and Electronic Determinants[1][2]

The thermodynamic behavior of 2,6-dichlorophenyl propanone is distinct from unsubstituted phenylacetones due to the "Ortho Effect."

Steric Inhibition of Resonance (SIR)

In a typical acetophenone or phenylacetone, the carbonyl

-

Consequence: The carbonyl group is twisted out of the plane of the phenyl ring (dihedral angle

60–90°). -

Thermodynamic Impact: Loss of resonance stabilization energy (

3–5 kcal/mol) makes the carbonyl carbon more electrophilic compared to unhindered analogs, but the steric bulk simultaneously hinders nucleophilic attack.

Electronic Effects

-

Inductive Effect (-I): The two chlorine atoms are strongly electron-withdrawing. This pulls electron density away from the benzylic carbon (

-carbon). -

Acidity: The

-protons (benzylic) become significantly more acidic (

Mechanistic Visualization

The following diagram illustrates the competing forces governing the molecule's internal stability.

Figure 1: Interplay of steric inhibition and electronic withdrawal affecting the thermodynamic core.

Thermodynamic Parameters & Tautomerism

Keto-Enol Equilibrium

The stability of the ketone form versus the enol form is critical for formulation.

Thermal Decomposition

Thermal instability typically manifests via dehydrochlorination or homolytic cleavage of the C-C bond between the benzylic carbon and the carbonyl.

Table 1: Predicted Thermodynamic Stability Profile

| Parameter | Trend vs. Unsubstituted Analog | Mechanistic Cause |

| Melting Point | Higher | Crystal packing efficiency of symmetric Cl substitution. |

| Enol Content | Slightly Higher | Inductive acidification of |

| Hydrolytic Stability | High | Steric shielding protects carbonyl from water attack. |

| Photostability | Low | Aryl ketones are chromophores; susceptible to Norrish Type I/II cleavage. |

Degradation Pathways[1][3]

Oxidative Degradation

The benzylic position is the "soft spot." Under aerobic conditions, especially in solution, the benzylic C-H bond is susceptible to radical abstraction, leading to the formation of peroxides and eventually 2,6-dichlorobenzoic acid derivatives.

Photolysis (Norrish Reactions)

-

Type I: Homolytic cleavage of the

-carbon to carbonyl bond. Generates 2,6-dichlorobenzyl radicals. -

Type II: Intramolecular

-hydrogen abstraction (less likely here due to short chain length, but possible in longer derivatives).

Experimental Protocols

Protocol A: Accelerated Stability Testing (ICH Q1A)

This protocol validates the stability of the drug substance under stress conditions to predict shelf life.

Objective: Determine degradation rate constants (

Materials:

-

HPLC with UV/Vis detector (Method validated for specificity).

-

Environmental Chambers (Thermostatted).

-

Sample: 2,6-dichlorophenyl propanone derivative (>99% purity).

Workflow:

-

Preparation: Weigh 500 mg of sample into open glass vials (for oxidation stress) and closed vials (for thermal stress).

-

Incubation: Place samples in chambers set to ICH conditions:

-

Sampling: Pull samples at

months. -

Analysis: Dissolve in Mobile Phase (e.g., Acetonitrile:Water). Inject into HPLC.

-

Calculation: Plot

vs. Time. The slope is

Protocol B: Determination of Enolization Constant ( )

Objective: Quantify the thermodynamic ratio of enol to keto forms.

Methodology (NMR Titration):

-

Dissolve 20 mg of substance in 0.6 mL of deuterated solvent (e.g.,

for non-polar, -

Add

(1 drop) to exchange exchangeable protons if necessary, though direct observation is preferred. -

Acquire

-NMR with a long relaxation delay ( -

Signal Integration:

-

Integrate the benzylic protons (

ppm, singlet, 2H) for the Keto form. -

Integrate the vinylic proton (

ppm, singlet, 1H) for the Enol form (if visible).

-

-

Calculation:

Stability Testing Workflow Diagram

The following diagram outlines the decision tree for stability evaluation based on ICH guidelines.

Figure 2: ICH Q1A(R2) Stability Testing Workflow for Drug Substances.

References

-

International Council for Harmonisation (ICH). (2003).[2][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Keto-Enol Tautomerism and Steric Inhibition of Resonance).

-

PubChem. (n.d.). 1-(2,6-dichlorophenyl)propan-2-one Compound Summary. National Library of Medicine. Retrieved from

- Gowda, B. T., et al. (2011). Steric inhibition of resonance in N-(2,6-dichlorophenyl) amides. Journal of Molecular Structure. (Validates the orthogonality of the 2,6-dichloro ring system).

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.

Sources

The Propiophenone Scaffold: A Technical Guide to Synthetic Versatility and Therapeutic Utility

[2]

Executive Summary

Propiophenone (1-phenylpropan-1-one) represents a privileged scaffold in medicinal chemistry.[1][2] While structurally simple, its aryl ketone backbone serves as a critical "synthon"—a synthetic anchor point that allows for the divergent construction of central nervous system (CNS) agents, microtubule-destabilizing anticancer chalcones, and antimicrobial Mannich bases.[1] This guide analyzes the chemical reactivity, structure-activity relationships (SAR), and synthetic protocols defining this class of compounds.[1]

Synthetic Divergence: The -Carbon Gateway

The utility of propiophenone lies in the reactivity of its

Core Synthetic Pathways

The propiophenone backbone undergoes three primary transformations in drug discovery:

- -Halogenation: The gateway to aminoketones (CNS stimulants/antidepressants).[1]

-

Aldol Condensation (Claisen-Schmidt): The route to 1,3-diaryl-2-propen-1-ones (Chalcones).[1]

-

Mannich Reaction: The formation of

-amino ketones (Antimicrobials).[1][3]

Figure 1: Synthetic divergence of the propiophenone scaffold showing three primary medicinal chemistry trajectories.[1]

CNS Therapeutics: The Bupropion Paradigm

The most commercially significant derivative of propiophenone is Bupropion (Wellbutrin), a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its synthesis highlights the critical nature of the meta-chloro substituent on the phenyl ring and the bulky tert-butyl group on the amine.[1]

Mechanism of Action (NDRI)

Unlike SSRIs, propiophenone-derived aminoketones target the dopamine transporter (DAT) and norepinephrine transporter (NET).[1] The steric bulk of the tert-butyl group prevents rapid enzymatic degradation (N-dealkylation), extending the half-life compared to primary amine analogs like cathinone.[1]

Figure 2: Mechanism of Bupropion action.[1] Inhibition of DAT/NET increases synaptic concentration of neurotransmitters.[1][4]

Protocol: Synthesis of Bupropion Hydrochloride

Context: This protocol describes the standard laboratory synthesis via

Step 1:

-

Reagents: 3'-chloropropiophenone (10 g), Dichloromethane (DCM, 50 mL), Bromine (

, 1.0 eq). -

Procedure: Dissolve ketone in DCM. Add a catalytic amount of HBr (or initiate with light).[1]

-

Addition: Add

dropwise at 0°C to control exotherm. The solution will decolorize as -

Causality: Low temperature prevents poly-bromination.[1] The 3-chloro group deactivates the ring, ensuring bromination occurs selectively at the

-carbon, not the ring.[1] -

Workup: Wash with saturated sodium bicarbonate. Evaporate solvent to yield 2-bromo-3'-chloropropiophenone (yellow oil).[1]

Step 2: Amination

-

Reagents: Crude bromo-intermediate, tert-butylamine (excess, 3-4 eq), N-Methyl-2-pyrrolidone (NMP) or Ethyl Acetate (Green alternative).[1]

-

Procedure: Dissolve bromo-ketone in solvent. Add tert-butylamine slowly.[1] Heat to 60°C for 2-4 hours.

-

Mechanism:

nucleophilic substitution. The excess amine acts as a base to scavenge the generated HBr. -

Purification: Extract with ether/water. Precipitate the salt by adding concentrated HCl in isopropanol.

-

Validation:

NMR should show a singlet for the t-butyl group (~1.1 ppm) and a quartet for the

Oncology: Chalcones and Microtubule Interference

When propiophenone is condensed with benzaldehydes, the resulting 1,3-diaryl-2-propen-1-ones (chalcones) exhibit potent cytotoxicity.[1] These "open-chain flavonoids" mimic the pharmacophore of colchicine, binding to tubulin and inhibiting polymerization.[1]

Structure-Activity Relationship (SAR)

The cytotoxicity of propiophenone-derived chalcones is heavily influenced by substitutions on the B-ring (the aldehyde-derived ring).[1]

Table 1: SAR of Propiophenone-Derived Chalcones (IC50 against MCF-7 Cell Line)

| Compound ID | Ring A (Prop. deriv) | Ring B Substitution | IC50 (µM) | Mechanism Note |

| C-01 | Unsubstituted | 4-OCH3 (Methoxy) | > 50 | Low potency; electron-donating group reduces reactivity. |

| C-02 | 4-OH | 3,4,5-Trimethoxy | 2.4 | High Potency. Mimics Combretastatin A-4 (tubulin binder).[1] |

| C-03 | 4-F | 4-NO2 (Nitro) | 5.8 | Electron-withdrawing group enhances Michael acceptor reactivity. |

| C-04 | Unsubstituted | 2,4-Dichloro | 8.1 | Steric bulk at ortho-position forces non-planar conformation.[1] |

Data synthesized from general literature trends on chalcone SAR.

Protocol: Claisen-Schmidt Condensation[1]

-

Reagents: Propiophenone derivative (10 mmol), Substituted Benzaldehyde (10 mmol), NaOH (40%, aq), Ethanol (95%).[1]

-

Procedure: Mix ketone and aldehyde in ethanol. Add NaOH dropwise at 0-5°C. Stir at room temperature for 12-24 hours.

-

Observation: A precipitate (yellow/orange) usually forms.[1]

-

Workup: Pour into ice water, acidify with dilute HCl (to pH ~4-5), filter the solid.

-

Recrystallization: Use ethanol/water.

-

Self-Validating Check: The disappearance of the ketone carbonyl peak (~1680

) and appearance of the

Antimicrobial Agents: Mannich Bases

Mannich bases derived from propiophenone act as prodrugs. Under physiological conditions, they can undergo deamination to release the reactive

Key Findings

-

Target: Fungal strains (e.g., Candida albicans) and Gram-positive bacteria.[1][5][6]

-

Stability: Mannich bases are often more stable and water-soluble than their corresponding vinyl ketones, improving bioavailability.[1]

-

SAR Insight: High lipophilicity (LogP > 3) correlates with better membrane penetration and antimicrobial activity.[1]

References

-

Synthesis and Biological Evaluation of Bupropion Analogues. Journal of Medicinal Chemistry. (2009). Investigates the nAChR antagonist activity of propiophenone derivatives. Link

-

Phenylpropiophenone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (2013). Detailed QSAR study on chalcones derived from propiophenone. Link

-

A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education. (2022).[1] Modernized protocols replacing toxic solvents.[7] Link[1]

-

Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (2010). Comprehensive review of the antimicrobial mechanism of Mannich bases. Link

-

Synthesis and biological activities of chalcones derived from nitroacetophenone. Advanced Materials Research. (2011). Comparative study of electron-withdrawing groups in chalcone synthesis. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Propiophenone - Wikipedia [en.wikipedia.org]

- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Metabolic Pathway Predictions for 1-(2,6-Dichlorophenyl)propan-1-one

Abstract

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For novel chemical entities such as 1-(2,6-dichlorophenyl)propan-1-one, a thorough understanding of its biotransformation is paramount for progression in drug development and chemical safety assessment. This guide provides a comprehensive technical overview of the predicted metabolic pathways of this compound. Leveraging established principles of xenobiotic metabolism and data from structurally analogous compounds, we delineate the probable Phase I and Phase II metabolic reactions. Furthermore, we present a robust, self-validating experimental workflow designed for researchers, scientists, and drug development professionals to elucidate and confirm these predicted pathways. This document is structured to offer not just a methodology, but a foundational understanding of the scientific rationale behind the predictive and experimental strategies in drug metabolism studies.

Introduction: The Imperative of Metabolic Profiling

In the landscape of drug discovery and development, the metabolic journey of a candidate molecule is a pivotal chapter. Metabolism, the enzymatic conversion of compounds, dictates the duration of exposure, the nature of circulating metabolites, and ultimately, the safety and efficacy of a therapeutic agent.[1] The liver is the primary site of drug metabolism, where a cascade of enzymatic reactions, broadly categorized into Phase I and Phase II, work to transform lipophilic compounds into more water-soluble, excretable forms.[2]

This compound, a molecule characterized by a halogenated aromatic ring and a ketone-containing aliphatic side chain, presents a unique metabolic puzzle. The dichlorophenyl moiety suggests susceptibility to oxidative metabolism, a common fate for such structures. The propan-1-one side chain introduces possibilities of reduction and subsequent conjugation. Understanding these potential metabolic routes is not merely an academic exercise; it is a crucial step in predicting drug-drug interactions, assessing the potential for toxic metabolite formation, and establishing a safe therapeutic window.

This guide will first construct a predictive metabolic map for this compound based on established biochemical principles and data from structurally related molecules. Subsequently, a detailed experimental framework will be provided to systematically validate these predictions, ensuring scientific rigor and trustworthiness in the generated data.

Predicted Metabolic Pathways of this compound

The metabolic transformation of this compound is anticipated to proceed through a series of Phase I and Phase II reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, which typically results in a small increase in hydrophilicity and prepares the molecule for Phase II conjugation.[2][3] For this compound, the primary predicted Phase I pathways are oxidation and reduction.

The dichlorinated phenyl ring is a prime target for oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[4][5] Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings.[6] In the case of dichlorinated aromatic compounds, hydroxylation can occur at various positions on the ring. For instance, the metabolism of the common non-steroidal anti-inflammatory drug diclofenac, which also contains a 2,6-dichlorophenyl group, results in hydroxylated metabolites such as 4'-hydroxy- and 5-hydroxy-diclofenac.[7] Similarly, the metabolism of 2,4-dichlorophenol by human CYP3A4 has been shown to produce hydroxylated and quinone metabolites.[8]

For this compound, we predict the formation of phenolic metabolites through hydroxylation of the dichlorophenyl ring. The most likely positions for hydroxylation would be the less sterically hindered carbons, leading to the formation of one or more isomeric hydroxy-metabolites.

The propan-1-one side chain possesses a ketone functional group, which is susceptible to reduction. This reaction is typically catalyzed by aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), resulting in the formation of a secondary alcohol.[9] This reduction would convert the ketone to a hydroxyl group, significantly increasing the polarity of the molecule.

Predicted Phase I Metabolic Pathways

Caption: Predicted Phase I metabolic pathways for this compound.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione.[10][11] These reactions significantly increase water solubility and facilitate excretion.

The hydroxylated metabolites formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[10] This is a major pathway for the elimination of phenolic compounds. The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine and/or bile. The metabolism of diclofenac, for example, heavily involves the glucuronidation of its hydroxylated metabolites.[7]

In addition to glucuronidation, the phenolic metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[12] Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. While typically a detoxification pathway, sulfation of certain structures can lead to the formation of reactive intermediates.[12]

Predicted Phase II Metabolic Pathways

Caption: A comprehensive workflow for the experimental validation of metabolic pathways.

In Silico Prediction

Before embarking on wet-lab experiments, it is highly recommended to utilize in silico metabolic pathway prediction tools. Software platforms can predict sites of metabolism and the likely metabolites based on the chemical structure of the compound. These predictions, while not definitive, can provide valuable guidance for designing in vitro experiments and for targeting the analysis of experimental data.